Methoxymethyl acetate
Overview
Description
Methoxymethyl acetate is a chemical compound with the molecular formula C4H8O3 . It has an average mass of 104.104 Da and a Monoisotopic mass of 104.047340 Da . It is also known by other names such as acetic acid methoxymethyl ester and methanol, 1-methoxy-, 1-acetate .
Synthesis Analysis
Methoxymethyl acetate can be synthesized via dimethoxymethane (DMM) carbonylation . The process involves the reaction of DMM with a -SO3H group to generate methoxymethyl species and methanol. The methoxymethyl species is then attacked by CO to produce the methoxyacetyl species. This species can react with DMM to yield Methoxymethyl acetate and regenerate the methoxymethyl species .
Molecular Structure Analysis
The molecular structure of Methoxymethyl acetate consists of 4 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 24.1±0.3 cm^3 and a polarizability of 9.6±0.5 x 10^-24 cm^3 .
Physical And Chemical Properties Analysis
Methoxymethyl acetate has a density of 1.0±0.1 g/cm^3, a boiling point of 102.2±23.0 °C at 760 mmHg, and a vapor pressure of 34.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.1±3.0 kJ/mol and a flash point of 27.2±14.2 °C . It has a refractive index of 1.379 .
Scientific Research Applications
Production of Solvents
Methyl acetate, which can be synthesized from Methoxymethyl acetate, has wide applications in the production of solvents . It is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .
Perfume Manufacturing
Methyl acetate is also used in the production of perfumes . The pleasant smell of methyl acetate makes it a suitable ingredient for perfumes .
Production of Surfactants and Emulsifiers
Methyl acetate is used in the production of surfactants and emulsifiers . These are substances that reduce the surface tension of a liquid, allowing it to spread more easily, or to mix with another immiscible liquid .
Biodiesel Fuels
Methyl acetate is used in the production of biodiesel fuels . Biodiesel is a renewable, clean-burning diesel replacement that is reducing dependence on foreign petroleum, creating jobs, and improving the environment .
Surface-Active Agents
Methyl acetate is used in the production of surface-active agents . These are substances that alter the properties of water, making it more efficient at dissolving dirt and oils .
Mechanism of Action
The mechanism of action for Methoxymethyl acetate in chemical reactions involves the interaction of its methoxymethyl group with other reactants. For example, in the carbonylation of DMM, the methoxymethyl group of Methoxymethyl acetate reacts with the -SO3H group to generate methoxymethyl species and methanol .
Safety and Hazards
Methoxymethyl acetate is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
properties
IUPAC Name |
methoxymethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(5)7-3-6-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDOIDXVJXDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884067 | |
Record name | Methanol, 1-methoxy-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxymethyl acetate | |
CAS RN |
4382-76-7 | |
Record name | Methanol, 1-methoxy-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4382-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxymethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxymethyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanol, 1-methoxy-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanol, 1-methoxy-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHOXYMETHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KOR693QFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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